molecular formula C23H26N6O2 B5550091 N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine

N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine

Cat. No. B5550091
M. Wt: 418.5 g/mol
InChI Key: YSCBUKVEDYLRNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of pyridazinone derivatives and their subsequent modifications. For instance, the synthesis of N-substituted 3H-indeno[1,2-c]pyridazinones and a benzo[h]cinnolinone, designed as rigid structural modifications of phenylpyridazinones, demonstrates potent inotropic activity, highlighting the method's relevance to the synthesis of similar compounds like N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine (Sircar et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine often exhibits complex interactions, such as the limited inclination of the phenyl ring when ortho-substituted, and a marked delocalization of the nitrogen lone pair towards the middle heterocycle, which is critical for their pharmacological activity (Georges et al., 1989).

Chemical Reactions and Properties

The chemical reactivity and properties of pyridazinone derivatives, akin to N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine, involve interactions with various reagents to form new compounds. For example, enamines derived from active methyl and methylene compounds can be used to synthesize new pyridazinone derivatives, indicating a wide range of possible chemical reactions and properties for such compounds (Darwish et al., 2011).

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, which include pyrroles, pyridines, pyrazines, and others, are fundamental to pharmaceuticals, agrochemicals, and other industrial applications due to their high biological activities. Research on nitrogen-containing heterocyclic compounds highlights their extensive use in creating herbicides, insecticides, vitamins, pharmaceuticals, and adhesives. Pyrazines, in particular, find use in flavors, fragrances, and pharmaceutical intermediates. The synthesis and evaluation of new [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones and related compounds for their analgesic and anti-inflammatory activities exemplify the chemical's potential in medicinal chemistry (Higasio & Shoji, 2001), (Demchenko et al., 2015).

Biological Activity and Drug Discovery

The exploration of novel heterocyclic systems, including pyridazine derivatives, for anticipated biological activities showcases the compound's relevance in drug discovery. Synthesis strategies involving heterocyclic compounds can lead to new therapeutic agents with anti-inflammatory, analgesic, and potentially antitumor activities. Compounds such as bis-indole derivatives have been synthesized for evaluation in antitumor activity, reflecting the ongoing search for new cancer treatments (Youssef et al., 2005), (Andreani et al., 2008).

Pharmacological Research

In the realm of pharmacological research, the synthesis and evaluation of new chemical entities based on the structure of N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine could lead to the discovery of novel pharmacophores. These efforts are aimed at developing drugs with specific biological targets, such as c-Met/ALK inhibitors for cancer therapy. The design and synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones illustrate the approach to creating highly selective and efficacious inhibitors with potential antitumor applications (Li et al., 2013).

properties

IUPAC Name

1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-17-8-9-20(24-16-17)25-21-10-11-22(27-26-21)28-12-14-29(15-13-28)23(30)18(2)31-19-6-4-3-5-7-19/h3-11,16,18H,12-15H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCBUKVEDYLRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxypropan-1-one

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